molecular formula C11H13ClN2 B1480290 4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine CAS No. 2098049-45-5

4-(But-3-en-1-yl)-6-chloro-2-cyclopropylpyrimidine

Cat. No.: B1480290
CAS No.: 2098049-45-5
M. Wt: 208.69 g/mol
InChI Key: MNVJKOXMRTWUQE-UHFFFAOYSA-N
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Description

The but-3-en-1-yl group is a type of hydrocarbon group derived from but-3-ene . It’s a four-carbon chain with a double bond between the second and third carbons . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of a compound involving a but-3-en-1-yl group and a pyrimidine would depend on the specific arrangement of these groups and any additional functional groups present . Without more specific information, it’s challenging to provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions involving a compound with a but-3-en-1-yl group and a pyrimidine would depend on the specific structure of the compound and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a but-3-en-1-yl group and a pyrimidine would depend on the specific structure of the compound .

Scientific Research Applications

Synthetic Methodologies

Researchers have developed efficient synthesis methods for pyrimidine derivatives due to their significance in various fields. For instance, phosphomolybdic acid has been utilized to promote the Kabachnik–Fields reaction, offering an effective one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde (Reddy, Reddy, & Reddy, 2014). Another study highlights the "One Pot," environmentally friendly synthesis of 2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, showcasing the application of green chemistry techniques (Gupta, Jain, Madan, & Menghani, 2014).

Biological Activities

Pyrimidine derivatives have been studied for their potential biological activities, including antimicrobial and antiviral properties. For example, some pyrimidine derivatives have demonstrated antiviral activity against herpes viruses and retroviruses, including HIV-1 and HIV-2 (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002). Additionally, novel pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showcasing the potential of these compounds in medical applications (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Structural and Mechanistic Studies

Research has also focused on the structural characterization and mechanistic studies of pyrimidine derivatives. For example, an unexpected cyclization was discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine, highlighting the complexity and potential for novel reactions within pyrimidine chemistry (Dang, Rydzewski, Cashion, & Erion, 2008).

Mechanism of Action

The mechanism of action of a compound with a but-3-en-1-yl group and a pyrimidine would depend on the specific structure of the compound and its biological target .

Safety and Hazards

The safety and hazards associated with a compound with a but-3-en-1-yl group and a pyrimidine would depend on the specific structure of the compound .

Properties

IUPAC Name

4-but-3-enyl-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-2-3-4-9-7-10(12)14-11(13-9)8-5-6-8/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVJKOXMRTWUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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